3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride
Description
This compound is a structurally complex molecule featuring a benzenesulfonyl group, a 4,6-dimethyl-1,3-benzothiazole moiety, and a diethylaminoethyl side chain (Figure 1). The benzothiazole core is a hallmark of bioactive molecules, often associated with antitumor, antimicrobial, and kinase-inhibitory properties . The benzenesulfonyl group may enhance solubility and binding affinity to hydrophobic targets, while the diethylaminoethyl chain could improve cellular uptake via protonation in acidic environments (e.g., tumor tissues). The hydrochloride salt form likely improves stability and aqueous solubility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2.ClH/c1-5-26(6-2)13-14-27(24-25-23-19(4)16-18(3)17-21(23)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20;/h7-11,16-17H,5-6,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGPNKPTVURVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural features are compared below with analogs from literature (Table 1).
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
- Benzothiazole vs. Benzamide : The benzothiazole in the target compound contrasts with the benzamide group in . Benzothiazoles are often prioritized in drug design for their enhanced π-π stacking and metabolic stability compared to benzamides .
- Benzenesulfonyl vs. Hydroxamic Acid : The sulfonyl group in the target may improve membrane permeability relative to the hydroxamic acids in , which are polar and prone to hydrolysis.
- Diethylaminoethyl vs. N,O-Bidentate Groups: The diethylaminoethyl chain could facilitate lysosomal trapping, unlike the N,O-bidentate group in , which is tailored for coordinating metals in catalysis.
Research Implications and Limitations
- Strengths: The compound’s multifunctional design combines features of established pharmacophores (benzothiazole, sulfonyl) with a pharmacokinetic enhancer (diethylaminoethyl).
- Limitations: No direct biological data or clinical studies were identified in the provided evidence. Comparative analysis relies on structural extrapolation.
- Future Directions : Prioritize in vitro screening (e.g., MTT assay ) and structural optimization guided by analogs like .
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